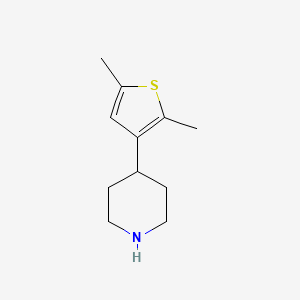

4-(2,5-Dimethylthiophen-3-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NS |

|---|---|

Molecular Weight |

195.33 g/mol |

IUPAC Name |

4-(2,5-dimethylthiophen-3-yl)piperidine |

InChI |

InChI=1S/C11H17NS/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |

InChI Key |

PHJUGEUBRSVLCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,5 Dimethylthiophen 3 Yl Piperidine

Retrosynthetic Analysis: Strategic Disconnections and Precursor Identification

A retrosynthetic analysis of 4-(2,5-Dimethylthiophen-3-yl)piperidine reveals several logical disconnections to identify potential starting materials. The most apparent disconnection is the C-C bond between the piperidine (B6355638) and thiophene (B33073) rings. This leads to two primary synthons: a piperidine electrophile (or its equivalent) and a thiophene nucleophile.

Strategy 1: Disconnection of the Piperidine-Thiophene Bond

This strategy suggests a convergent synthesis where the two heterocyclic rings are prepared separately and then coupled. The key precursors would be:

A protected 4-substituted piperidine: This could be a 4-piperidone, which can react with an organometallic thiophene species.

A 3-metalated 2,5-dimethylthiophene (B1293386): An organolithium or Grignard reagent derived from 3-bromo-2,5-dimethylthiophene (B1269913) would serve as the nucleophile. Subsequent dehydration and reduction would yield the target molecule.

Strategy 2: Construction of the Piperidine Ring on a Thiophene Scaffold

An alternative approach involves building the piperidine ring onto a pre-existing 2,5-dimethylthiophene core. This disconnection breaks down the piperidine ring into acyclic precursors. A key strategy here is the hydrogenation of a corresponding pyridine (B92270) derivative. This identifies 4-(2,5-dimethylthiophen-3-yl)pyridine as a direct and highly viable precursor. The synthesis of this pyridine precursor would be a critical intermediate step.

Classical Synthetic Approaches to the Core Structure

The formation of the piperidine ring is a cornerstone of many synthetic strategies in medicinal chemistry. mdpi.com Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.

Construction of the Piperidine Ring: Cyclization Strategies

Intramolecular cyclization is a powerful method for constructing the piperidine skeleton. nih.gov These strategies involve forming one or more bonds of the ring from a single acyclic precursor.

The cyclization of alkenes provides a versatile route to substituted piperidines. Gold(I)-catalyzed oxidative amination of non-activated alkenes can be employed to form the piperidine ring while simultaneously introducing an oxygen-containing substituent. nih.gov Another approach involves palladium-catalyzed enantioselective cyclization, using ligands like pyridine-oxazoline to achieve high stereoselectivity. nih.govorganic-chemistry.org

A notable method is the redox-neutral aza-Heck cyclization of alkenylcarbamates, which is tolerant of various functional groups. nih.gov This reaction can be performed under flexible conditions and allows for subsequent one-pot cross-coupling reactions. nih.gov

Table 1: Overview of Alkene Cyclization Methodologies for Piperidine Synthesis

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Oxidative Amination | Gold(I) complex / Iodine(III) agent | Difunctionalization of a double bond with N-heterocycle formation. | nih.gov |

| Enantioselective Amination | Palladium catalyst / Pyridine-oxazoline ligand | High enantioselectivity for chiral piperidines. | nih.govorganic-chemistry.org |

| Aza-Heck Cyclization | Palladium catalyst / Chiral P-O ligand | Redox-neutral conditions, high selectivity. | nih.gov |

Intramolecular aza-Michael reactions represent a straightforward strategy for constructing N-heterocycles. nih.gov This approach involves the addition of an amine nucleophile to an electron-deficient alkene or alkyne. ntu.edu.sg Organocatalysis is often employed to achieve high enantioselectivity in the synthesis of di- and tri-substituted piperidines. nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can yield enantiomerically enriched protected piperidines in good yields. nih.gov

The reaction can also be base-induced, providing a scalable method for producing specific diastereomers, such as 2,6-trans-piperidines. nih.gov This method is particularly useful in natural product synthesis. ntu.edu.sg

Various transition metals, including palladium, gold, and rhodium, are effective catalysts for the intramolecular cyclization reactions that form piperidine rings. nih.gov Palladium-catalyzed reactions are particularly common, such as in the diastereoselective cyclization to form cis-2,6-disubstituted piperidin-3-ols, which are versatile intermediates for natural product synthesis. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. acs.org This method proceeds through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org

Table 2: Examples of Metal-Catalyzed Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Pd(II) | Diastereoselective Cyclization | Aminoalkene | cis-2,6-disubstituted piperidin-3-ol | nih.gov |

| Gold(I) | Dearomatization/Cyclization | N-tethered arenes | Spiro-piperidine structures | nih.gov |

| Cobalt(II) | Radical Cyclization | Linear amino-aldehydes | Good yields of various piperidines | nih.gov |

Reductive amination is a widely used and powerful method for synthesizing the piperidine ring. researchgate.netmtroyal.cabeilstein-journals.org One of the most direct and common routes involves the hydrogenation of pyridine precursors. nih.govresearchgate.net This fundamental process can be achieved using various transition metal catalysts under different conditions. nih.gov

Catalytic hydrogenation of substituted pyridines can be performed using catalysts like platinum(IV) oxide (PtO2), rhodium on carbon, or nickel-based nanocatalysts. nih.govresearchgate.netasianpubs.org These reactions often require specific conditions, such as high pressure or temperature, but recent advancements have focused on milder and more stereoselective methods. nih.govasianpubs.org For example, iridium(I) catalysts with P,N-ligands have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Electrocatalytic hydrogenation at ambient temperature and pressure offers a more sustainable alternative to traditional thermochemical methods. nih.gov

Another powerful variant is the double reductive amination (DRA) of dicarbonyl compounds, which provides a straightforward and versatile tool for accessing the piperidine skeleton. chim.it This method allows for the use of various amines as the nitrogen source, enabling the synthesis of a wide range of N-substituted piperidines. chim.it

Table 3: Comparison of Reductive Amination Strategies for Piperidine Synthesis

| Strategy | Precursors | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Pyridine Hydrogenation | Substituted Pyridine | PtO2, Rh/C, Ru, Co, Ir | Direct route to the piperidine core; many precursors available. | nih.govresearchgate.netasianpubs.org |

| Electrocatalytic Hydrogenation | Pyridine | Rhodium on carbon | Ambient temperature and pressure; high energy efficiency. | nih.gov |

| Double Reductive Amination (DRA) | Dicarbonyl compound, Amine | Hydrogen, NaBH3CN | Versatile, allows for diverse N-substituents. | chim.it |

Assembly of the 2,5-Dimethylthiophene Moiety

The synthesis of the 2,5-dimethylthiophene core is a critical first step. Several classical and modern synthetic methods can be employed or adapted for this purpose.

Paal–Knorr and Hantzsch Thiophene Synthesis Variants

The Paal-Knorr thiophene synthesis is a primary and straightforward method for constructing thiophene rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. researchgate.netwikipedia.org For the synthesis of 2,5-dimethylthiophene, the readily available 2,5-hexanedione is the ideal starting material. organic-chemistry.org

The general reaction is as follows:

2,5-Hexanedione + Sulfurizing Agent → 2,5-Dimethylthiophene

Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.netorganic-chemistry.org These reagents facilitate the cyclization and sulfurization of the dicarbonyl compound to form the stable aromatic thiophene ring. researchgate.net The reaction conditions are typically optimized for temperature and reaction time to maximize the yield and purity of the 2,5-dimethylthiophene. organic-chemistry.org

| Starting Material | Sulfurizing Agent | Product | Key Features |

| 2,5-Hexanedione | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | 2,5-Dimethylthiophene | Direct cyclization of a 1,4-dicarbonyl compound. researchgate.netorganic-chemistry.org |

In contrast, the Hantzsch thiophene synthesis is not a standard method for the preparation of simple substituted thiophenes like 2,5-dimethylthiophene. The Hantzsch synthesis is primarily known for the formation of dihydropyridines and pyridines from a β-ketoester, an aldehyde, and ammonia or an amine. orgsyn.org While variants exist for other heterocycles, its application to thiophene synthesis is not conventional. The typical Hantzsch reaction mechanism involves condensation and cyclization to form a dihydropyridine ring, a fundamentally different heterocyclic system from thiophene.

Gewald Aminothiophene Synthesis Principles (as applied to substituted thiophenes)

The Gewald aminothiophene synthesis is a versatile multicomponent reaction used to prepare polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The general principle involves three main components:

A carbonyl compound with an α-methylene group.

An activated nitrile compound (e.g., malononitrile or ethyl cyanoacetate).

Elemental sulfur.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Relevance to 2,5-Dimethylthiophene |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | 2-Aminothiophene | Provides a route to substituted thiophenes which could be precursors. wikipedia.org |

Friedel-Crafts Acylation Followed by Reduction

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. chinesechemsoc.org In the context of synthesizing a precursor for this compound, one would start with 2,5-dimethylthiophene and introduce an acyl group at the 3-position.

The reaction proceeds as follows:

2,5-Dimethylthiophene + Acylating Agent --(Lewis Acid)--> 3-Acyl-2,5-dimethylthiophene

This reaction is highly regioselective. While thiophene itself typically undergoes acylation at the 2-position, the presence of methyl groups at the 2- and 5-positions directs the incoming electrophile to the 3- or 4-position. orgsyn.orgrsc.org Common Lewis acids used include aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). chinesechemsoc.orglibretexts.org

Following acylation, the resulting ketone can be subjected to a reduction reaction to convert the acyl group into an alkyl group, for instance, via a Wolff-Kishner or Clemmensen reduction. However, for the purpose of coupling, the acyl group itself can be a useful functional handle. For example, the ketone can be reduced to a hydroxyl group, which can then be used in subsequent coupling reactions.

| Substrate | Reagent | Catalyst | Intermediate Product | Potential Subsequent Step |

| 2,5-Dimethylthiophene | Acetyl Chloride | AlCl₃ | 3-Acetyl-2,5-dimethylthiophene | Reduction of the keto group. rsc.orgorganic-chemistry.org |

Coupling Strategies for Thiophene and Piperidine Fragments

Once the substituted thiophene moiety is prepared, the next critical phase is the formation of the bond between the thiophene and piperidine rings. This can be achieved through direct carbon-carbon bond formation or via linker-mediated approaches.

Carbon-Carbon Bond Formation Methodologies

Modern organic synthesis offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between different molecular fragments. These methods generally involve the reaction of an organometallic reagent with an organic halide or triflate. wikipedia.org To synthesize this compound, one would typically start with a 3-halo-2,5-dimethylthiophene and a piperidine derivative suitable for cross-coupling.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide. organic-chemistry.orgwikipedia.org For this synthesis, one could couple 3-bromo-2,5-dimethylthiophene with a piperidine-4-boronic acid derivative. mdpi.comnih.govlibretexts.org

Stille Coupling: This reaction pairs an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org A 4-(tributylstannyl)piperidine derivative could be reacted with 3-bromo-2,5-dimethylthiophene. A significant drawback of this method is the toxicity of the organotin compounds. wikipedia.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.org The Negishi coupling is known for its high reactivity and functional group tolerance. organic-chemistry.org

| Coupling Reaction | Thiophene Derivative | Piperidine Derivative | Catalyst | Key Advantage |

| Suzuki | 3-Bromo-2,5-dimethylthiophene | Piperidine-4-boronic acid | Palladium complex | Low toxicity of boron reagents. organic-chemistry.orgwikipedia.org |

| Stille | 3-Bromo-2,5-dimethylthiophene | 4-(Tributylstannyl)piperidine | Palladium complex | Stability of organostannanes. organic-chemistry.orgwikipedia.org |

| Negishi | 3-Bromo-2,5-dimethylthiophene | 4-(Chlorozinc)piperidine | Palladium or Nickel complex | High reactivity and scope. wikipedia.orgorganic-chemistry.org |

Linker-Mediated Coupling Approaches

An alternative to direct C-C bond formation is the use of a linker group to connect the thiophene and piperidine rings. This approach involves functionalizing one ring and reacting it with a complementary functional group on the other ring.

One common strategy is reductive amination . This involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. In this context, a 3-acyl-2,5-dimethylthiophene (prepared via Friedel-Crafts acylation) could be reacted with piperidine itself if the desired linkage was at the nitrogen atom. However, to form the target compound, one would need a piperidine derivative with a primary amine at a different position, which is not the case for the target molecule.

A more relevant linker-mediated approach for the target compound would involve forming a different type of bond, such as an ether or ester linkage, if the piperidine ring were appropriately functionalized. However, for the specific C-C bond in this compound, linker-mediated strategies are generally less direct than the cross-coupling methods described above.

Another conceptual approach involves the use of a bifunctional linker. For example, a Grignard reagent prepared from 3-bromo-2,5-dimethylthiophene could react with a 4-piperidone derivative, followed by dehydration and reduction of the resulting double bond.

| Linkage Strategy | Thiophene Functional Group | Piperidine Functional Group | Resulting Linkage |

| Grignard Addition/Reduction | 3-Magnesiobromo-2,5-dimethylthiophene | 4-Piperidone | C-C bond (after dehydration and reduction) |

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have paved the way for more efficient, sustainable, and scalable methods for constructing complex molecules like this compound. These innovations move beyond traditional multi-step, often low-yielding procedures, towards more elegant and environmentally benign strategies.

Catalytic C-C bond-forming reactions are paramount in the synthesis of 4-arylpiperidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a powerful tool for forging the crucial bond between the piperidine and thiophene rings. A plausible and efficient synthetic route would involve the coupling of a suitable piperidine precursor with a 2,5-dimethyl-3-thienylboronic acid or its ester.

A general approach could start from a protected 4-piperidone, which is converted to a vinyl triflate. This intermediate can then undergo a Suzuki coupling with the corresponding boronic acid. Subsequent hydrogenation of the resulting tetrahydropyridine would yield the desired this compound.

Key Catalytic Steps:

Triflation of a protected 4-piperidone: This step activates the 4-position of the piperidine ring for the subsequent cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling: A palladium catalyst, often in conjunction with a phosphine ligand, facilitates the coupling of the vinyl triflate with the thiophene boronic acid derivative.

Hydrogenation: The double bond in the tetrahydropyridine intermediate is reduced, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C), to afford the final piperidine product.

| Catalyst System | Reactants | Product | Yield (%) | Purity (%) | Reference |

| Pd(OAc)₂, SPhos | 4-(triflyloxy)-1,2,3,6-tetrahydropyridine, 2,5-dimethyl-3-thienylboronic acid | 4-(2,5-dimethylthiophen-3-yl)-1,2,3,6-tetrahydropyridine | 85-95 (estimated) | >95 | Hypothetical, based on similar reactions |

| Pd/C, H₂ | 4-(2,5-dimethylthiophen-3-yl)-1,2,3,6-tetrahydropyridine | This compound | >95 (estimated) | >98 | Hypothetical, based on similar reactions |

This table presents hypothetical data based on typical yields for these types of reactions as no direct synthesis of the target compound was found in the searched literature.

Another catalytic approach involves the direct C-H arylation of a suitable piperidine precursor, which would be an even more atom-economical method. However, controlling the regioselectivity on the thiophene ring can be challenging.

The application of green chemistry principles is crucial for the development of sustainable synthetic processes. For the synthesis of this compound, several aspects can be considered to enhance its environmental friendliness.

Atom Economy: Utilizing catalytic reactions like C-H activation or borrowing hydrogen catalysis can maximize the incorporation of reactant atoms into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water is a key consideration. For instance, the hydrogenation step can often be performed in ethanol.

Energy Efficiency: Employing highly active catalysts can reduce reaction times and temperatures, leading to lower energy consumption. Microwave-assisted synthesis can also be a tool for accelerating reactions and improving energy efficiency.

Renewable Feedstocks: While not directly applicable to the core synthesis of the target molecule without significant research, the broader goal is to derive starting materials from renewable sources.

One eco-friendly approach could involve a one-pot synthesis of a thiophene-based Schiff base with a piperidine derivative, followed by reduction. This would reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation researchgate.net.

| Green Chemistry Metric | Traditional Synthesis | Greener Alternative |

| Solvent | Dichloromethane, Toluene | Ethanol, 2-MeTHF, Water |

| Catalyst | Stoichiometric reagents | Catalytic Palladium, Iridium |

| Atom Economy | Low to moderate | High (e.g., C-H activation) |

| Process Mass Intensity (PMI) | High | Low |

This table provides a qualitative comparison. Quantitative data would require a detailed process analysis.

Flow chemistry offers significant advantages for the synthesis of active pharmaceutical ingredients and their intermediates, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of this compound can be adapted to a continuous flow process.

A potential flow setup could involve a packed-bed reactor containing an immobilized palladium catalyst for the cross-coupling step. The product stream could then be directly channeled into a second reactor for in-line hydrogenation. This integrated approach minimizes manual handling of intermediates and allows for a more automated and efficient process. A continuous-flow hydrogenation of a related compound, 4-phenylpyridine to 4-phenylpiperidine, has been successfully demonstrated scispace.com.

Advantages of a Flow Synthesis Approach:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than using larger, potentially more hazardous batch reactors.

Enantioselective Synthesis of Chiral Analogues (if applicable)

If the target molecule or its derivatives possess chirality, enantioselective synthesis is crucial. For 4-substituted piperidines where the substitution at the 4-position does not create a chiral center, chirality can be introduced at other positions on the piperidine ring. For instance, if an analogue with a substituent at the 2- or 3-position were desired, several enantioselective methods could be employed.

One established method is the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts, which can produce α-aryl and α-heteroaryl piperidines with high enantioselectivity dicp.ac.cnnih.gov. Another approach involves the use of chiral auxiliaries derived from phenylglycinol to synthesize enantiomerically pure piperidine alkaloids nih.gov.

For a chiral analogue of this compound, a potential strategy would be the asymmetric hydrogenation of a corresponding prochiral tetrahydropyridine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.

| Chiral Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / (S,S)-MeO-BoQphos | N-benzyl-2-(thiophen-2-yl)pyridinium salt | 96.7% | nih.gov |

| Rh(I) with chiral phosphine ligand | Prochiral tetrahydropyridine | >90% (estimated) | General methodology |

This table presents data for a closely related substrate and a general estimation, as specific data for the target compound's chiral analogues is not available.

Comparative Analysis of Synthetic Efficiency, Yields, and Purity Profiles

| Synthetic Strategy | Advantages | Disadvantages | Overall Yield (Estimated) | Purity Profile |

| Palladium-Catalyzed Cross-Coupling (Batch) | High yielding, reliable, well-established. | Multi-step, potential for palladium contamination. | 70-85% | High (>98%) after purification. |

| Direct C-H Arylation (Batch) | High atom economy, fewer steps. | Challenges in regioselectivity, may require specific directing groups. | 50-70% | Moderate to high, may contain regioisomers. |

| Green Synthesis (One-pot Schiff base formation and reduction) | Fewer steps, reduced waste, safer solvents. | May have lower overall yields for complex substrates. | 60-80% | Good, but may require careful optimization. |

| Flow Chemistry (Integrated Cross-Coupling and Hydrogenation) | High safety, scalability, and efficiency. | Requires specialized equipment and optimization. | 80-95% | Excellent, with in-line purification possibilities. |

The yields and purity profiles are estimated based on literature for analogous compounds and are for illustrative purposes.

Chemical Reactivity and Derivatization of 4 2,5 Dimethylthiophen 3 Yl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, readily participating in a variety of chemical transformations.

Alkylation and Acylation Reactions

The nitrogen atom of 4-(2,5-dimethylthiophen-3-yl)piperidine can be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The general conditions for such reactions often involve a base to neutralize the hydrogen halide byproduct. For instance, N-alkylation of similar piperidine derivatives has been achieved using various alkyl halides in the presence of a suitable base like potassium carbonate. nih.gov

Acylation reactions with acyl chlorides or anhydrides proceed similarly to afford the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid generated. The resulting amides are generally stable compounds. The acylation of thiophene-containing amines to form amides is a common transformation in the synthesis of biologically active molecules. mdpi.com

Table 1: Representative Alkylation and Acylation Reactions of Piperidine Derivatives

| Reactant | Reagent | Product Type |

|---|---|---|

| Piperidine Derivative | Alkyl Halide (e.g., CH₃I) | N-Alkylpiperidine |

| Piperidine Derivative | Acyl Chloride (e.g., CH₃COCl) | N-Acylpiperidine |

Formation of Amides, Ureas, and Carbamates

The nucleophilic nitrogen of the piperidine ring can react with isocyanates and isothiocyanates to form N-substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. Similarly, reaction with chloroformates or other carbamoylating agents leads to the formation of carbamates. These functional groups are often incorporated to modify the physicochemical properties of the parent molecule. The synthesis of thiophene-3-carboxamide (B1338676) derivatives tethered to a piperazine (B1678402) ring, a related heterocyclic amine, highlights the utility of these reactions in medicinal chemistry. nih.gov

N-Oxidation and N-Deprotection Strategies

The piperidine nitrogen can be oxidized to form an N-oxide. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com N-oxides are often explored as prodrugs, as they can be reduced back to the parent amine in vivo. google.com The biological N-oxidation of piperidine itself has been studied, yielding N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov

In synthetic routes where the piperidine nitrogen is protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz), deprotection is a crucial step. Acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, are commonly employed to remove the Boc group. nih.gov Hydrogenolysis is a standard method for the removal of the Cbz group.

Transformations on the Thiophene (B33073) Ring

The 2,5-dimethylthiophene (B1293386) ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to functionalization via metalation.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. masterorganicchemistry.compearson.com The sulfur atom in the thiophene ring can donate electron density to the aromatic system, activating it towards electrophilic attack. In 2,5-disubstituted thiophenes, the substitution pattern is directed to the available positions, which in this case is the C4 position. hmdb.ca Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The rate and regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Product |

|---|---|---|

| Bromination | Br₂ | Bromo-substituted thiophene |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted thiophene |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted thiophene |

Functionalization via Metalation (e.g., Lithiation, Grignard Formation)

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophene rings. The reaction involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated intermediate. rsc.org This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. rsc.org For 2,5-disubstituted thiophenes, lithiation generally occurs at one of the vacant α-positions (C3 or C4). In the case of 2,5-dimethylthiophene, the presence of the methyl groups directs lithiation to the C3 or C4 position. The resulting organolithium species can be used in subsequent reactions, such as cross-coupling reactions.

Similarly, Grignard reagents of thiophenes can be prepared, although direct magnesiation is less common than lithiation. researchgate.net Thienyl Grignard reagents can be formed from the corresponding halothiophenes or through a deprotonative metalation approach using a Grignard reagent in the presence of a suitable base. researchgate.netresearchgate.net These reagents are valuable for the formation of carbon-carbon bonds. mdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-hydroxypiperidine |

| 2,3,4,5-tetrahydropyridine-1-oxide |

| 2,5-dimethylthiophene |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Further Functionalization

The structure of this compound offers several sites for further functionalization via cross-coupling reactions. The thiophene ring, in particular, can be modified to include a leaving group (such as a halide) at the 4-position, creating a substrate for palladium-catalyzed reactions. These reactions are fundamental for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. For a hypothetical 4-halo-3-(piperidin-4-yl)-2,5-dimethylthiophene, a Suzuki reaction could introduce a variety of aryl, heteroaryl, or vinyl groups. The reaction is valued for its mild conditions and the use of generally stable and less toxic boronic acids. harvard.edusemanticscholar.org The choice of catalyst, ligand, and base is crucial for achieving high yields. harvard.edu

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide array of functional groups. libretexts.orgmdpi.com A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org In the context of our target molecule, a stannylated version of the thiophene ring could be coupled with various organic electrophiles. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org Negishi coupling is notable for its high reactivity and functional group tolerance. wikipedia.orgrsc.org Organozinc reagents can be prepared from the corresponding organic halides, allowing for a two-step functionalization. This method is particularly useful for coupling complex fragments in total synthesis. wikipedia.org For instance, a halogenated derivative of this compound could be converted to an organozinc reagent and then coupled with various aryl or vinyl halides. organic-chemistry.orgnih.govresearchgate.net

The following table summarizes representative conditions for these cross-coupling reactions on analogous thiophene systems.

| Reaction | Catalyst/Ligand | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | Pd(dppf)Cl₂ | Arylboronic acid, K₂CO₃ | DME/H₂O | 80°C | Good | semanticscholar.org |

| Stille | Pd(PPh₃)₄ | Organostannane | DMF | 80-95°C | Moderate to Good | harvard.edu |

| Negishi | Pd₂(dba)₃ / PCyp₃ | Organozinc halide | THF/NMP | 80°C | High | organic-chemistry.org |

Reactivity at the Piperidine C4 Position (Thiophene Attachment Point)

The C4 position of the piperidine ring, where the 2,5-dimethylthiophen-3-yl group is attached, is an sp³-hybridized carbon. Direct functionalization at this position is challenging due to the high strength of the C-H and C-C bonds. However, modern synthetic methods, particularly those involving C-H activation, offer potential pathways.

Catalyst-controlled C-H functionalization can direct reactions to specific sites on the piperidine ring. d-nb.infonih.gov While C2 functionalization is more common due to the directing effect of the nitrogen atom, specific catalyst and protecting group combinations can favor C4 substitution. d-nb.infonih.gov For instance, rhodium catalysts have been employed for site-selective C-H insertions on piperidine rings, achieving functionalization at the C4 position by sterically blocking the more accessible C2 position. d-nb.info Palladium-catalyzed C(sp³)–H arylation has also been demonstrated at the C4 position of piperidines, although this often requires a directing group attached to the piperidine nitrogen. acs.org

Stereochemical Considerations in Reactions at C4

When the piperidine ring is substituted at other positions (e.g., C2, C3, C5, or C6), the C4 carbon becomes a stereocenter. Any reaction occurring at this center must therefore consider the stereochemical outcome. The diastereoselectivity of such reactions is often influenced by the existing stereochemistry of the ring and the reaction conditions.

For instance, in the synthesis of polysubstituted piperidines, the facial selectivity of an incoming reagent is dictated by the conformational preference of the piperidine ring, which is typically a chair conformation. nih.gov Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain. This conformational bias can be exploited to achieve high diastereoselectivity. nih.govrsc.org Enantioselective synthesis of substituted piperidines often relies on chiral catalysts or auxiliaries to control the absolute stereochemistry. nih.gov In the context of C-H activation at C4, the stereochemical integrity of other centers must be maintained, and the approach of the catalyst will determine the stereochemistry of the newly formed bond.

Ring-Opening and Rearrangement Reactions

The piperidine and thiophene rings are generally stable, but under specific conditions, they can undergo ring-opening or rearrangement reactions.

Piperidine Ring-Opening: The piperidine ring can be opened through various methods. N-substituted piperidines can undergo cleavage of the C-N bond. For example, photooxidation under single electron transfer (SET) conditions can lead to site-selective cleavage at the C2–N bond. researchgate.net Electrochemical methods have also been developed for the C–N bond cleavage of piperidine units within larger molecules like peptides. thieme-connect.de Another approach involves the in situ formation of bicyclic quaternary ammonium (B1175870) salts from cyclic tertiary amines, which can then be intercepted by nucleophiles, leading to ring-opened products. researchgate.net

Thiophene Rearrangement: Thiophene rings can undergo photochemical isomerization to "Dewar thiophenes," which are bicyclic valence isomers. nih.gov These strained intermediates can then undergo thermal rearrangement. While this is more studied for highly substituted or fused thiophenes, the fundamental reactivity provides a potential, albeit likely harsh, route for skeletal rearrangement of the thiophene moiety in this compound. nih.gov

Chemo- and Regioselectivity in Complex Transformations

In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity is paramount for successful derivatization. The molecule presents several potential reaction sites:

The N-H bond of the piperidine.

The C-H bonds at C2/C6 and C3/C5 of the piperidine ring.

The C-H bond at C4 of the thiophene ring.

The C-H bonds of the two methyl groups on the thiophene ring.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, N-acylation or N-alkylation of the piperidine nitrogen is typically straightforward and would occur preferentially over C-H activation under standard conditions. In cross-coupling reactions on a halogenated derivative, the palladium catalyst would selectively act at the C-X bond over C-H bonds.

Regioselectivity: This concerns the specific position at which a reaction occurs. For C-H activation on the piperidine ring, selectivity is a significant challenge. As mentioned, C2 is often the most electronically favored position for functionalization. d-nb.info Achieving C3 or C4 functionalization requires specific strategies, such as the use of tailored catalysts or directing groups that override the inherent reactivity. nih.gov On the thiophene ring, electrophilic substitution would likely occur at the C4 position, which is the most activated position on a 2,3,5-trisubstituted thiophene.

The interplay between steric and electronic factors, governed by the choice of reagents, catalysts, and reaction conditions, ultimately determines the outcome of complex transformations on this molecule.

Computational Chemistry and Theoretical Investigations of 4 2,5 Dimethylthiophen 3 Yl Piperidine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

A fundamental aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-(2,5-Dimethylthiophen-3-yl)piperidine, a computational study would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. This would reveal which parts of the molecule are most likely to be involved in chemical reactions. For instance, it would be expected that the electron-rich thiophene (B33073) ring and the lone pair of the piperidine (B6355638) nitrogen would significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring system.

A hypothetical data table for such an analysis would resemble the following:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Conformational Analysis and Energy Landscapes of the Molecule

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This is typically achieved by performing geometry optimizations and frequency calculations at a reliable level of theory. The results would allow for the determination of the most stable conformation under different conditions and provide insights into the molecule's dynamic behavior.

A representative data table for a conformational analysis might include:

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Equatorial) | 0.00 | Value |

| Chair (Axial) | Value | Value |

| Twist-Boat | Value | Value |

Prediction of Reaction Mechanisms and Transition States via DFT Calculations

DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles of transition states. For this compound, one could investigate various reactions, such as N-alkylation of the piperidine ring or electrophilic substitution on the thiophene ring.

By modeling the reaction pathways, researchers can calculate the activation energies, which are crucial for predicting reaction rates. The geometries of the transition states provide a "snapshot" of the bond-making and bond-breaking processes, offering a deeper understanding of the reaction mechanism at a molecular level.

A summary of such a study could be presented in a table like this:

| Reaction | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| N-methylation | This compound + CH₃I | Value | N-methyl-4-(2,5-Dimethylthiophen-3-yl)piperidinium iodide | Value |

| Bromination | This compound + Br₂ | Value | 4-(4-Bromo-2,5-dimethylthiophen-3-yl)piperidine | Value |

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis chemical shifts and vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, one could simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C chemical shifts can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical IR spectrum. This helps in identifying the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's electronic structure and conjugation.

A comparison of predicted and (if available) experimental data would be presented as follows:

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2' | Value |

| C3' | Value |

| C4' | Value |

Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| N-H Stretch | Value | Value |

| C-H Stretch (Aromatic) | Value | Value |

| C-S Stretch | Value | Value |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

QSPR studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. While no specific QSPR studies for this compound are available, such an investigation would involve calculating a variety of molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

By building a QSPR model using a dataset of related thiophene-piperidine derivatives, one could predict properties such as boiling point, solubility, or refractive index for this compound without the need for experimental measurements. This approach is particularly useful in the early stages of chemical design and development.

A hypothetical QSPR model might be represented by an equation:

Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where 'c' represents coefficients determined from the statistical analysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D-NMR)

¹H NMR Spectroscopy would be utilized to identify the different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the 2,5-dimethylthiophen-3-yl group, and the N-H proton of the piperidine. The chemical shifts, integration values, and coupling patterns would provide valuable information for structural confirmation.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(2,5-Dimethylthiophen-3-yl)piperidine would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings, helping to assign protons within the piperidine and thiophene (B33073) rings. HSQC would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound Disclaimer: The following data is predicted based on typical chemical shifts for similar structural motifs and does not represent experimentally determined values.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene-H | 6.5 - 7.5 | Singlet | 1H |

| Piperidine-CH (α to N) | 2.8 - 3.2 | Multiplet | 2H |

| Piperidine-CH (β to N) | 1.5 - 1.9 | Multiplet | 2H |

| Piperidine-CH (γ to N) | 1.4 - 1.8 | Multiplet | 1H |

| Thiophene-CH₃ | 2.2 - 2.5 | Singlet | 6H |

| Piperidine-NH | 1.0 - 2.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound Disclaimer: The following data is predicted based on typical chemical shifts for similar structural motifs and does not represent experimentally determined values.

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene-C (quaternary) | 130 - 145 |

| Thiophene-CH | 120 - 130 |

| Piperidine-C (α to N) | 45 - 55 |

| Piperidine-C (β to N) | 25 - 35 |

| Piperidine-C (γ to N) | 30 - 40 |

| Thiophene-CH₃ | 10 - 20 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the calculation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. While specific fragmentation data for the target compound is not available, common fragmentation pathways for related piperidine and thiophene compounds suggest that cleavage of the piperidine ring and loss of the dimethylthiophen-3-yl moiety would be expected fragmentation patterns. researchgate.netnih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound Disclaimer: The following data is predicted and does not represent experimentally determined values.

| Analysis | Predicted Value |

| Molecular Formula | C₁₁H₁₇NS |

| Molecular Weight | 195.32 |

| Predicted [M+H]⁺ | 196.1154 |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring, C-H stretching of the alkyl and aromatic groups, and C=C and C-S stretching vibrations of the thiophene ring.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-S and C=C bonds of the thiophene ring.

Table 4: Predicted IR and Raman Spectroscopy Data for this compound Disclaimer: The following data is predicted based on typical vibrational frequencies for similar functional groups and does not represent experimentally determined values.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300 - 3500 | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C-H Stretch (Thiophene) | 3000 - 3100 | 3000 - 3100 |

| C=C Stretch (Thiophene) | 1500 - 1600 | 1500 - 1600 |

| C-S Stretch (Thiophene) | 600 - 800 | 600 - 800 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational information. This would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of a compound and confirming its identity.

High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of this compound. nih.gov A sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the compound but also provide its mass spectrum, which can be compared to a reference spectrum for identity confirmation.

Table 5: Illustrative Chromatographic Data for this compound Disclaimer: The following data is illustrative and does not represent experimentally determined values.

| Technique | Parameter | Illustrative Value |

| HPLC | Retention Time | 5.8 min |

| Purity | >99% | |

| GC-MS | Retention Time | 12.3 min |

| Mass Spectrum | Consistent with predicted fragmentation |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. Close agreement between the experimental and theoretical values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of this compound.

Table 6: Predicted Elemental Analysis Data for this compound (C₁₁H₁₇NS) Disclaimer: The following data is theoretical and serves as a benchmark for experimental results.

| Element | Theoretical Percentage |

| Carbon (C) | 67.64% |

| Hydrogen (H) | 8.77% |

| Nitrogen (N) | 7.17% |

| Sulfur (S) | 16.42% |

Synthesis and Exploration of Analogues and Derivatives of 4 2,5 Dimethylthiophen 3 Yl Piperidine

Systematic Substituent Effects on the Thiophene (B33073) Ring

The reactivity of the thiophene ring in 4-(2,5-dimethylthiophen-3-yl)piperidine is significantly influenced by the electronic nature of substituents appended to it. The existing methyl groups at the 2- and 5-positions are electron-donating, which generally enhances the electron density of the thiophene ring, making it more susceptible to electrophilic substitution at the vacant 4-position. However, the introduction of further substituents can modulate this reactivity.

The effect of various substituents on the reactivity of thiophene rings has been a subject of both experimental and theoretical studies. For instance, computational studies on nucleophilic aromatic substitution (SNAr) on substituted thiophenes have shown a clear correlation between the electronic nature of the substituent and the activation energy of the reaction. Electron-withdrawing groups (EWGs) like nitro (NO₂), cyano (CN), and sulfonyl (SO₂CH₃) decrease the activation free energy for nucleophilic attack by stabilizing the negative charge that develops on the thiophene ring in the transition state. nih.gov Conversely, electron-donating groups (EDGs) would be expected to disfavor nucleophilic substitution but facilitate electrophilic aromatic substitution.

The introduction of substituents onto the thiophene ring of this compound could be achieved through various synthetic methodologies, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The resulting analogues would exhibit a range of electronic properties, which in turn would dictate their chemical reactivity in subsequent transformations.

| Substituent (X) | Electronic Effect | Predicted Effect on Electrophilic Aromatic Substitution Rate | Predicted Effect on Nucleophilic Aromatic Substitution Rate |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Decreased | Increased |

| -CN | Strongly Electron-Withdrawing | Decreased | Increased |

| -SO₂CH₃ | Strongly Electron-Withdrawing | Decreased | Increased |

| -COCH₃ | Moderately Electron-Withdrawing | Decreased | Increased |

| -Cl, -Br | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slightly Decreased | Slightly Increased |

| -OCH₃ | Strongly Electron-Donating | Increased | Decreased |

| -N(CH₃)₂ | Very Strongly Electron-Donating | Strongly Increased | Strongly Decreased |

Modifications of the Piperidine (B6355638) Ring: Heteroatom Variations and Ring Size Changes

Ring Size Modifications: Analogues of this compound with different saturated nitrogen heterocycle ring sizes, such as pyrrolidine (B122466) (a five-membered ring) or azepane (a seven-membered ring), could be synthesized. The synthetic strategies to access these analogues would likely involve the coupling of the 2,5-dimethylthiophene (B1293386) moiety to a suitable precursor of the desired heterocycle. For instance, a general approach could involve the reaction of a 3-lithiated or 3-borylated 2,5-dimethylthiophene with a protected amino ketone, followed by reductive amination or other cyclization methods. Ring expansion of a pre-existing smaller ring, such as a pyrrolidine derivative, is another viable synthetic route to access substituted piperidines. researchgate.net

Heteroatom Variations: The introduction of a second heteroatom into the piperidine ring, for example, to form a piperazine (B1678402) or morpholine (B109124) analogue, would create molecules with distinct properties. The synthesis of a 4-(2,5-dimethylthiophen-3-yl)piperazine derivative, for instance, could be envisioned through the reaction of 3-bromo-2,5-dimethylthiophene (B1269913) with a suitable piperazine derivative under palladium-catalyzed cross-coupling conditions.

These structural modifications would not only alter the shape and size of the molecule but also influence its physicochemical properties, such as polarity and hydrogen bonding capabilities, which are crucial for its behavior in various chemical environments.

Structure-Reactivity Relationships in Derived Compounds (excluding biological activity)

The relationship between the structure of the derivatives of this compound and their chemical reactivity is a key aspect of their chemical exploration. Modifications to either the thiophene or the piperidine ring can lead to predictable changes in reactivity.

Influence of Thiophene Substituents: As discussed in section 6.1, substituents on the thiophene ring will directly impact its susceptibility to electrophilic or nucleophilic attack. For example, the presence of a strong electron-withdrawing group would make the C-H bonds of the thiophene ring more acidic and could facilitate deprotonation and subsequent functionalization.

Influence of Piperidine Modifications: The basicity of the piperidine nitrogen is a key determinant of its reactivity. The pKa of the piperidinium (B107235) ion is typically around 11.2. titech.ac.jp Modifications to the piperidine ring can alter this basicity. For instance, the introduction of electron-withdrawing groups on the piperidine ring would decrease the basicity of the nitrogen atom. The steric environment around the nitrogen also plays a crucial role in its reactivity as a nucleophile or a base.

| Structural Modification | Predicted Effect on Reactivity |

|---|---|

| Electron-withdrawing group on thiophene | Decreased nucleophilicity of the thiophene ring; potential for nucleophilic aromatic substitution. |

| Electron-donating group on thiophene | Increased nucleophilicity of the thiophene ring; enhanced reactivity towards electrophiles. |

| N-alkylation of piperidine | Increased steric hindrance around the nitrogen; potential change in basicity depending on the alkyl group. |

| Introduction of a second heteroatom (e.g., piperazine) | Altered basicity and nucleophilicity of the nitrogen atoms; potential for differential functionalization. |

| Change in piperidine ring size | Altered conformational flexibility and strain, potentially influencing reaction rates at adjacent positions. |

Synthesis of Polymeric and Supramolecular Structures Incorporating the Core Motif

The this compound scaffold can serve as a building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymeric Structures: Thiophene-containing conjugated polymers are a well-established class of materials with interesting electronic and optical properties. mdpi.commit.edu A monomer derived from this compound could be incorporated into such polymers. A potential synthetic route to a suitable monomer would involve the introduction of polymerizable functional groups, such as halogens or boronic esters, onto the thiophene ring. For example, bromination of the thiophene ring at the 4-position would yield a monomer that could undergo polymerization via cross-coupling reactions like Suzuki or Stille polycondensation. The piperidine moiety would act as a solubilizing group and could also influence the packing and morphology of the resulting polymer.

A hypothetical synthetic scheme for a polymer precursor could involve the following steps:

Protection of the piperidine nitrogen of this compound.

Regioselective bromination of the thiophene ring at the 4-position.

Conversion of the bromo-substituted derivative into a diboronic ester via a Miyaura borylation reaction.

Deprotection of the piperidine nitrogen.

Polymerization of the resulting monomer with a suitable dihalo-aromatic comonomer via Suzuki polycondensation.

Supramolecular Structures: The piperidine nitrogen in the this compound core can participate in non-covalent interactions, such as hydrogen bonding, which are the basis of supramolecular chemistry. By introducing complementary functional groups, it is possible to design molecules that self-assemble into well-defined supramolecular structures. For example, derivatization of the piperidine nitrogen with a group capable of forming strong hydrogen bonds, such as a urea (B33335) or an amide, could lead to the formation of one-dimensional chains or more complex networks in the solid state or in solution. The thiophene ring can also participate in π-π stacking interactions, further directing the self-assembly process.

Potential Non Biological Applications in Advanced Chemical Systems

Role as a Building Block in Complex Organic Synthesis

The structure of 4-(2,5-Dimethylthiophen-3-yl)piperidine makes it a valuable building block in organic synthesis. The piperidine (B6355638) ring is a common structural element in many synthetic compounds, and methods for its formation and functionalization are well-established. nih.gov Synthetic strategies often involve the hydrogenation of pyridine (B92270) precursors or various cyclization reactions. nih.govdtic.mil The presence of the secondary amine in the piperidine ring allows for a wide range of subsequent reactions, including N-alkylation, N-acylation, and coupling reactions to build more complex molecular architectures.

The thiophene (B33073) moiety is also a versatile component in synthesis. Thiophene-based compounds are often used as precursors for larger heterocyclic systems and can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net For instance, research on related structures has shown that piperidine-substituted thiophenes can be incorporated into larger, more complex molecules like thiophene[3,2-d]pyrimidine derivatives through multi-step synthetic sequences. nih.gov These syntheses demonstrate the utility of piperidine-thiophene scaffolds in constructing elaborate molecular frameworks. nih.govacgpubs.org The methyl groups on the thiophene ring can influence the regioselectivity of further functionalization and enhance the solubility of resulting compounds in organic solvents.

Table 2: Synthetic Reactions Involving Piperidine and Thiophene Scaffolds

| Reaction Type | Description | Relevance |

|---|---|---|

| Reductive Amination | Formation of C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. | A key method for functionalizing the piperidine nitrogen. google.com |

| Suzuki & Stille Coupling | Palladium-catalyzed cross-coupling reactions used to form C-C bonds, often involving thiophene derivatives. | Allows for the elaboration of the thiophene ring to build conjugated systems. rsc.orgnih.gov |

| C-H Functionalization | Direct functionalization of C-H bonds, which can be applied to the piperidine ring at various positions depending on the catalyst and directing groups. nih.gov | Offers a modern and efficient way to create complex piperidine analogues. nih.gov |

| Nucleophilic Substitution | The secondary amine of the piperidine ring can act as a nucleophile to displace leaving groups. | A fundamental reaction for attaching the piperidine moiety to other molecules. nih.gov |

Potential in Material Science and Polymer Chemistry

The incorporation of thiophene units is a cornerstone of modern material science, particularly in the field of organic electronics. Polythiophenes are well-known for their conductive properties, which arise from the delocalized π-electrons along the polymer backbone. wikipedia.org

Development of Conductive or Optical Materials

Thiophene-based conjugated polymers are essential in the development of materials for electronic and optoelectronic applications. rsc.orgnih.gov The electronic properties of these materials, such as the band gap, can be tuned by modifying the substituents on the thiophene ring. nih.govbeilstein-journals.orgresearchgate.net While simple alkyl groups may not drastically alter the band gap of the corresponding polymer, they significantly improve solubility, which is crucial for processing and device fabrication. wikipedia.orgbeilstein-journals.org

The this compound molecule could serve as a monomer or a component of a monomer for creating novel functional materials. The bulky piperidine substituent would likely disrupt close packing of polymer chains, potentially influencing the material's morphology and electronic properties. Thiophene derivatives are widely recognized for their optoelectronic properties and are used as building blocks for materials in OLEDs and photovoltaics. mdpi.com

Incorporation into Functional Polymers

This compound can be incorporated into polymers to impart specific functionalities. The piperidine nitrogen can be used as a polymerization site or as a point of attachment to a pre-existing polymer backbone. This could lead to the development of functional polymers with applications such as:

Smart Materials: The basicity of the piperidine nitrogen could be exploited to create pH-responsive polymers that change their conformation or solubility with changes in acidity.

Chelating Resins: The nitrogen and potentially the sulfur atom could act as binding sites for metal ions, allowing for the creation of polymers designed for metal sequestration or sensing.

Improving Polymer Properties: Incorporating bulky, soluble side groups like this compound can enhance the processability of otherwise rigid and insoluble conjugated polymers. wikipedia.org The synthesis of polymers containing functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles highlights a modular approach where such building blocks are used to create tunable conjugated polymers. nih.gov

Application as Ligands in Organometallic Chemistry or Catalysis

Piperidine derivatives are widely used as ligands in organometallic chemistry and as catalysts in organic synthesis. ijnrd.org The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to metal centers.

The compound this compound could function as a ligand in several ways. As a monodentate ligand, it would coordinate to a metal through the piperidine nitrogen. The steric bulk provided by the 2,5-dimethylthiophen-3-yl group is significant and could be advantageous in catalytic applications where control of the metal's coordination sphere is crucial for achieving high selectivity. nih.govacs.org For example, the catalytic activity of zinc(II) compounds has been explored for the nucleophilic addition of amines, including piperidine derivatives, to nitriles. rsc.org

Furthermore, there is the potential for this molecule to act as a bidentate ligand. While the sulfur atom in a thiophene ring is a weaker Lewis base than the amine nitrogen, it can coordinate to certain soft transition metals. If both the nitrogen and sulfur atoms were to bind to a single metal center, it would form a chelate, which can enhance the stability of the resulting metal complex. N,S-heterocyclic carbenes containing a sulfur atom have been shown to form stable palladium(II) complexes used in C-C coupling reactions. nih.gov The specific geometry and electronic properties of this compound would determine its suitability for various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine can be envisioned through several strategic disconnections. Future research will likely focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy and minimizing waste.

One promising approach involves the use of cross-coupling reactions to form the crucial C-C bond between the thiophene (B33073) and a precursor to the piperidine (B6355638) ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura or Negishi couplings are powerful tools for this purpose. For instance, a plausible route could involve the coupling of a 3-halothiophene derivative with a suitable piperidine-containing organometallic reagent.

A hypothetical Suzuki-Miyaura coupling reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 3-Bromo-2,5-dimethylthiophene (B1269913) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-piperidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85-95 (estimated) |

This table represents a plausible synthetic route and estimated yields based on similar reactions reported in the literature.

Another avenue for exploration is the construction of the piperidine ring onto a pre-functionalized thiophene core. This could be achieved through methods like the Buchwald-Hartwig amination, which facilitates the formation of C-N bonds. nih.govrsc.orgthieme-connect.comrsc.orgwikipedia.org A potential synthetic sequence might involve the reaction of a 3-(halomethyl)-2,5-dimethylthiophene with a suitable amino-precursor that can be subsequently cyclized to form the piperidine ring.

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is expected to be dictated by the electronic properties of both the thiophene and piperidine rings. The 2,5-dimethyl-substituted thiophene ring is electron-rich and therefore susceptible to electrophilic aromatic substitution. quimicaorganica.orgyoutube.compearson.com The directing effects of the alkyl groups and the piperidine substituent will influence the regioselectivity of these reactions.

Conversely, the piperidine nitrogen is basic and nucleophilic, making it a site for alkylation, acylation, and other reactions typical of secondary amines. The interplay between these two reactive centers could lead to interesting and potentially useful transformations.

A significant area for future research lies in the exploration of C-H activation strategies. rsc.orgnih.govnumberanalytics.commdpi.com Direct functionalization of the C-H bonds on both the thiophene and piperidine rings would provide a more atom-economical approach to synthesizing derivatives of the title compound. For example, transition-metal-catalyzed C-H arylation or alkylation could be employed to introduce further complexity into the molecule.

Unconventional transformations, such as photochemical or electrochemical reactions, could also unveil novel reactivity patterns. These methods often provide access to reactive intermediates that are not easily generated under thermal conditions, leading to unique product profiles.

Integration with Machine Learning and AI in Synthetic Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize synthetic chemistry. For a molecule like this compound, these computational tools can be applied in several key areas.

Reaction Outcome Prediction: Machine learning models can be developed to predict the outcome of a given reaction, including the yield and potential side products. organic-chemistry.org This can save significant time and resources in the laboratory by allowing researchers to prioritize reactions with a higher probability of success.

Property Prediction: AI can be used to predict various physicochemical and biological properties of this compound and its derivatives. This can guide the design of new molecules with desired characteristics, for instance, in the context of drug discovery or materials science.

The table below illustrates the potential applications of AI in the study of this compound:

| AI Application | Description | Potential Impact |

| Retrosynthesis | Proposing novel synthetic pathways | Discovery of more efficient and cost-effective syntheses |

| Reaction Optimization | Predicting optimal reaction conditions (temperature, solvent, catalyst) | Increased reaction yields and reduced experimental effort |

| NMR Spectra Prediction | Simulating ¹H and ¹³C NMR spectra for structural verification | Faster and more accurate characterization of new compounds nih.govmdpi.comresearchgate.netethz.ch |

| Reactivity Prediction | Identifying the most likely sites of reaction for different reagents | Guiding the design of derivatization strategies |

Advanced Spectroscopic Studies for Dynamic Processes and Intermolecular Interactions

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions with other molecules. Advanced spectroscopic techniques, in combination with computational modeling, can provide invaluable insights.

Conformational Analysis: The piperidine ring is known to exist in a chair conformation, and the substituent at the 4-position can adopt either an axial or an equatorial orientation. nih.govias.ac.inniscpr.res.innih.gov Variable-temperature NMR (VT-NMR) spectroscopy can be employed to study the conformational dynamics of the piperidine ring and to determine the energetic barrier for ring inversion. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of all proton and carbon signals. optica.orgnih.gov

Intermolecular Interactions: The nature and strength of intermolecular interactions play a critical role in the solid-state packing and solution-phase behavior of molecules. Techniques such as X-ray crystallography can provide detailed information about the crystal structure and intermolecular contacts. In solution, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between different parts of the molecule and with solvent molecules. Computational studies, including Density Functional Theory (DFT), can be used to model and quantify intermolecular forces such as hydrogen bonding and π-stacking. researchgate.netnih.govwhiterose.ac.ukmdpi.commst.edunsf.govresearchgate.netacs.orgmdpi.comjchps.com

The following table summarizes key spectroscopic and computational techniques and the information they can provide for this compound:

| Technique | Information Gained |

| ¹H and ¹³C NMR | Basic structural confirmation and chemical environment of nuclei. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals and connectivity. optica.orgnih.gov |

| Variable-Temperature NMR | Conformational dynamics and energy barriers of ring inversion. ias.ac.innih.gov |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, and intermolecular packing. |

| Computational Chemistry (DFT) | Optimized geometry, electronic properties, and theoretical prediction of spectroscopic data. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-Dimethylthiophen-3-yl)piperidine, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with piperidine precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

Thiophene functionalization : Introduce methyl groups at the 2- and 5-positions using alkylation or Friedel-Crafts acylation .

Piperidine coupling : Employ Buchwald-Hartwig amination or reductive amination to attach the thiophene moiety to the piperidine ring.

Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent system: ethanol/water) to isolate the compound. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone. For example, thiophene protons appear as doublets at δ 6.8–7.2 ppm .

- IR Spectroscopy : Detect functional groups (e.g., C-S stretch at ~650 cm, piperidine ring vibrations at 2800–3000 cm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H] at m/z 224.12) .

- Melting Point Analysis : Compare observed values (e.g., 145–147°C) with literature to assess purity .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in DMSO, DMF, and dichloromethane. Solubility profiles should be determined via UV-Vis spectroscopy at λ_max ≈ 260 nm .

- Stability : Store under inert atmosphere (N2/Ar) at −20°C to prevent oxidation of the thiophene ring. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 72 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich regions may favor interactions with biological targets .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with serotonin receptors) using software like GROMACS. Parameterize force fields with CHARMM36 and validate with experimental IC50 data .

- Docking Studies : Use AutoDock Vina to model binding affinities. Compare results with in vitro assays (e.g., radioligand displacement) to resolve discrepancies .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- 2 Factorial Design : Test variables like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. DMF). Analyze main effects and interactions via ANOVA. For example, higher catalyst loading may reduce reaction time but increase byproduct formation .